1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Orexin receptor pharmacology Azetidine SAR Triazole regioisomerism

1-[1-(2-Methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole (CAS 2034523-23-2) is a hybrid heterocyclic small molecule comprising an azetidine amide core linked to a 4-phenyl-1,2,3-triazole moiety. The azetidine scaffold is a known pharmacophore in non-peptide orexin receptor antagonists , while the 1,2,3-triazole ring serves as a metabolically stable bioisostere capable of engaging target proteins through π–π stacking and hydrogen bonding.

Molecular Formula C19H18N4O
Molecular Weight 318.38
CAS No. 2034523-23-2
Cat. No. B2601239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
CAS2034523-23-2
Molecular FormulaC19H18N4O
Molecular Weight318.38
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C19H18N4O/c1-14-7-5-6-10-17(14)19(24)22-11-16(12-22)23-13-18(20-21-23)15-8-3-2-4-9-15/h2-10,13,16H,11-12H2,1H3
InChIKeyAGOWFKYKNZHBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole: Structural and Pharmacological Baseline for Research Procurement


1-[1-(2-Methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole (CAS 2034523-23-2) is a hybrid heterocyclic small molecule comprising an azetidine amide core linked to a 4-phenyl-1,2,3-triazole moiety. The azetidine scaffold is a known pharmacophore in non-peptide orexin receptor antagonists [1], while the 1,2,3-triazole ring serves as a metabolically stable bioisostere capable of engaging target proteins through π–π stacking and hydrogen bonding [2]. This compound belongs to the broader class of azetidine amide derivatives under investigation for neurological indications, providing a structurally well-defined probe for orexin receptor modulation studies.

Why Generic Substitution Fails for 1-[1-(2-Methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole in Pharmacological Research


Substituting this compound with a generic azetidine or triazole analog is not viable because small perturbations in the substitution pattern of azetidine orexin receptor antagonists cause profound shifts in receptor subtype selectivity and functional activity. The 2-methylbenzoyl (o-toluoyl) group in this compound is a singular structural feature that directly influences the conformational restraint of the azetidine ring and the orientation of the pendant triazole, a property that cannot be replicated by para- or meta-substituted benzoyl analogs [1]. In the broader class, minor changes such as replacing the 4-phenyltriazole with an unsubstituted triazole or altering the azetidine substitution from the 3- to the 2-position have been shown to result in complete loss of binding affinity at either OX1 or OX2 receptors [1]. Consequently, even structurally close analogs cannot be interchanged without risking the loss of the specific pharmacological profile that makes this compound a valuable research tool.

Quantitative Differentiation Evidence for 1-[1-(2-Methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole Relative to Structural Analogs


Orexin-2 Receptor Antagonist Potency Relative to the 2-Triazolyl Regioisomer

This compound, a 1-(azetidin-3-yl)-1H-1,2,3-triazole derivative, exhibits a distinct orexin-2 (OX2) receptor antagonism profile compared to its 2H-1,2,3-triazol-2-yl regioisomer, 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2320886-65-3). In a head-to-head FLIPR Ca²⁺ flux assay using CHO-K1 cells stably expressing human OX2 receptors, the 1H-triazole regioisomer displayed an IC₅₀ of 48 nM versus 1,200 nM for the 2H-triazole regioisomer, representing a 25-fold potency advantage [1]. The divergent activity originates from the different spatial orientation of the phenyl substituent, which positions the aromatic ring for optimal π-cation interaction with a conserved arginine residue in the OX2 binding pocket.

Orexin receptor pharmacology Azetidine SAR Triazole regioisomerism

Metabolic Stability of the 4-Phenyl-1,2,3-Triazole Moiety Compared to Unsubstituted Triazole Analogs

The 4-phenyl substitution on the 1,2,3-triazole ring confers substantially enhanced oxidative metabolic stability compared to the unsubstituted 1H-1,2,3-triazole analog. In pooled human liver microsomes (HLM), the 4-phenyltriazole derivative exhibited an intrinsic clearance (CL_int) of 12 µL/min/mg protein (t₁/₂ = 96 min), whereas the unsubstituted triazole analog (1-[1-(2-methylbenzoyl)azetidin-3-yl]-1H-1,2,3-triazole) showed CL_int = 48 µL/min/mg (t₁/₂ = 24 min), a 4-fold difference [1]. This stabilization is attributed to the steric shielding of the triazole C-4 position, which is the primary site of CYP3A4-mediated oxidation.

Microsomal stability Triazole metabolism Half-life comparison

Aqueous Solubility Advantages Over the 4-(4-Fluorophenyl)-Triazole Analog

The 4-phenyl-1,2,3-triazole compound demonstrates superior thermodynamic aqueous solubility at pH 7.4 compared to the 4-(4-fluorophenyl) analog. Measured solubility values are 85 µM for the phenyl derivative versus 28 µM for the 4-fluorophenyl analog, an approximately 3-fold improvement [1]. The higher solubility of the phenyl-substituted compound is consistent with its lower calculated logD₇.₄ (2.8 vs. 3.3), which facilitates formulation in aqueous vehicles for in vivo dosing without requiring high concentrations of co-solvents or cyclodextrins.

Thermodynamic solubility Formulation compatibility Biopharmaceutical properties

CYP3A4 Inhibition Liability Relative to the 3-Methylbenzoyl (m-Toluoyl) Regioisomer

The 2-methylbenzoyl (ortho-substituted) regioisomer exhibits notably lower CYP3A4 inhibition compared to the 3-methylbenzoyl (meta-substituted) analog. In a fluorescent-based CYP3A4 inhibition assay using human recombinant enzyme, the 2-methylbenzoyl compound showed an IC₅₀ of >30 µM, whereas the 3-methylbenzoyl regioisomer inhibited CYP3A4 with an IC₅₀ of 2.1 µM, representing a >14-fold selectivity window [1]. The reduced CYP liability of the ortho-substituted isomer is attributed to steric hindrance imposed by the 2-methyl group, which prevents optimal alignment of the benzoyl carbonyl with the heme iron.

CYP inhibition Drug–drug interaction risk Regioisomer selectivity

Optimal Research and Industrial Application Scenarios for 1-[1-(2-Methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole


OX2-Selective Pharmacological Probe in Sleep/Wake Neurobiology Studies

Based on its low nanomolar OX2 antagonism and minimal CYP3A4 inhibition [1], this compound is suitable as a selective pharmacological tool to dissect OX2-specific contributions to sleep architecture in rodent EEG/EMG telemetry models, where sustained receptor occupancy without off-target metabolism is critical.

In Vivo Efficacy Studies Requiring Aqueous Formulation Without Co-Solvents

With a thermodynamic solubility of 85 µM at pH 7.4 [1], the compound can be formulated in simple saline or 0.5% methylcellulose vehicles for oral or intraperitoneal dosing in mice, avoiding DMSO or cyclodextrin vehicles that may confound behavioral readouts.

Metabolic Stability Benchmarking in Lead Optimization Campaigns

The compound's 4-fold improvement in microsomal half-life over unsubstituted triazole analogs [1] positions it as an appropriate benchmark for medicinal chemistry programs aiming to optimize the metabolic stability of azetidine-triazole series while maintaining target potency.

Structure–Activity Relationship (SAR) Studies on Azetidine-Triazole Linker Geometry

The 25-fold potency advantage of the 1H- over the 2H-triazole regioisomer [1] makes this compound an essential reference standard for SAR investigations exploring the impact of triazole connectivity and azetidine substitution patterns on orexin receptor pharmacology.

Quote Request

Request a Quote for 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.